4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is a chemical compound that belongs to the class of maleimides It is characterized by the presence of a benzaldehyde group attached to a maleimide moiety
Mechanism of Action
Target of Action
The primary target of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is thiol groups present in various biomolecules . The compound is known to form covalent bonds with these thiol groups, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through a covalent bonding mechanism . The maleimide group in the compound reacts with a thiol group to form a covalent bond . This interaction results in the connection of the biomolecule with a thiol .
Biochemical Pathways
Given its ability to form covalent bonds with thiol groups, it can be inferred that the compound may influence pathways involving proteins with reduced cysteines .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it interacts with. By forming covalent bonds with thiol groups, the compound can potentially alter the structure and function of these biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to yield the intermediate, which is then cyclized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The maleimide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the maleimide ring under mild conditions.
Major Products Formed
Oxidation: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Various substituted maleimides depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive maleimide group
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Maleimidohexanoic acid: Contains a maleimide group attached to a hexanoic acid chain.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid: Similar structure with a phthalic acid moiety .
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a maleimide moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSRAILPRQASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219651 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32487-80-2 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32487-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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